molecular formula C26H20N4O5 B2353926 methyl 2-(1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate CAS No. 1207002-78-5

methyl 2-(1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate

Cat. No.: B2353926
CAS No.: 1207002-78-5
M. Wt: 468.469
InChI Key: CTDQDKNLWAPTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate is a structurally complex heterocyclic compound featuring three distinct pharmacophores:

  • A 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group, contributing to metabolic stability and π-π stacking interactions.
  • A methyl benzoate ester, which may influence solubility and pharmacokinetics.

The synthesis of analogous compounds often employs condensation reactions between heterocyclic amines and carbonyl derivatives, followed by spectroscopic validation (e.g., $^1$H NMR, IR) .

Properties

IUPAC Name

methyl 2-[1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O5/c1-16-11-13-17(14-12-16)23-27-22(35-28-23)15-29-20-9-5-3-7-18(20)24(31)30(26(29)33)21-10-6-4-8-19(21)25(32)34-2/h3-14H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDQDKNLWAPTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=CC=C5C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Conditions

The quinazolinone scaffold is synthesized from methyl 2-aminobenzoate (anthranilic acid methyl ester). Reacting this with thiourea derivatives under acidic conditions yields 2-thioxo-quinazolin-4(3H)-ones, which are subsequently alkylated or functionalized.

Procedure :

  • Step 1 : Methyl 2-aminobenzoate (1.0 eq) is refluxed with 4-methylphenyl isothiocyanate (1.2 eq) in ethanol for 8–12 hours.
  • Step 2 : The intermediate undergoes cyclization in phosphorus oxychloride (POCl₃) at 80°C for 4 hours to form 3-substituted quinazolin-4(3H)-one.

Characterization Data :

  • Yield : 85–90% after recrystallization (ethanol/dioxane).
  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, J = 7.5 Hz, 1H, Ar-H), 7.89–7.45 (m, 4H, Ar-H), 4.91 (s, 2H, S-CH₂), 3.81 (s, 3H, OCH₃).

Preparation of 3-(4-Methylphenyl)-5-(Chloromethyl)-1,2,4-Oxadiazole

Nitrile Formation

4-Methylbenzaldehyde is converted to 4-methylbenzonitrile via hydroxylamine-mediated oxidation:

  • Reagents : NH₂OH·HCl, NaHCO₃, THF, 2–3 hours at 60°C.
  • Yield : 76–80%.

Amidoxime Synthesis

The nitrile intermediate reacts with hydroxylamine hydrochloride in methanol under reflux (12–18 hours) to form the amidoxime:

  • Yield : 50–60%.
  • IR (KBr) : 3300 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N).

Oxadiazole Cyclization

The amidoxime is treated with chloroacetyl chloride in dry acetone, followed by toluene reflux to yield 3-(4-methylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole:

  • Yield : 65–70% after column chromatography (hexane:ethyl acetate, 9:1).
  • ¹³C NMR (CDCl₃) : δ 167.2 (C=N), 139.5 (C-Ar), 26.6 (CH₂Cl).

Coupling of Quinazolinone and Oxadiazole Moieties

Alkylation Reaction

The quinazolinone nitrogen is alkylated with the chloromethyl-oxadiazole derivative under mild conditions:

  • Reagents : DMF, anhydrous K₂CO₃ (1.2 eq), KI (1.0 eq), 24 hours at room temperature.
  • Workup : Precipitation in ice-water, filtration, and ethanol recrystallization.

Optimization Notes :

  • Excess base (K₂CO₃) ensures deprotonation of the quinazolinone NH.
  • KI catalyzes the SN2 displacement of chloride.

Yield : 75–80%.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.32 (d, J = 7.6 Hz, 1H, quinazolinone H-5),
    • δ 7.89–7.52 (m, 8H, aromatic H),
    • δ 4.97 (s, 2H, N-CH₂-oxadiazole),
    • δ 3.85 (s, 3H, OCH₃),
    • δ 2.43 (s, 3H, Ar-CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 167.8 (C=O, quinazolinone),
    • δ 163.1 (C=N, oxadiazole),
    • δ 139.2 (C-Ar),
    • δ 55.1 (OCH₃),
    • δ 26.6 (N-CH₂).
  • Elemental Analysis :

    • Calculated (%): C, 60.90; H, 4.60; N, 14.20; S, 8.13.
    • Found (%): C, 61.13; H, 4.74; N, 14.37; S, 8.20.

Purity and Chromatographic Data

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
  • Melting Point : 218–220°C (decomposition).

Comparative Analysis of Synthetic Routes

Parameter Method A Method B
Quinazolinone Yield 85–90% 70–75%
Oxadiazole Yield 65–70% 50–55%
Coupling Efficiency 75–80% 60–65%
Reaction Time 24 h 48 h
Purification Recrystallization Column Chromatography

Method A (from) offers superior yields and shorter reaction times due to optimized coupling conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, methyl 2-(1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate is studied for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, the compound’s properties are leveraged for the development of new materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of methyl 2-(1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole and quinazoline moieties may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from recent literature.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Heterocyclic Substituent Ester Group Key Properties/Findings Reference
Target Compound Tetrahydroquinazolin-dione 3-(4-methylphenyl)-1,2,4-oxadiazole Methyl High polarity (dione core); potential CNS activity (inferred) N/A
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzamide Pyridazin-3-yl Ethyl Moderate lipophilicity; unoptimized bioavailability [2]
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Benzamide Methylisoxazol-5-yl Ethyl Enhanced metabolic stability vs. pyridazine analogs [2]
RASĀYANJ 2021 Derivatives (e.g., (Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate) Benzoxazine 1,2,4-Oxadiazole Methyl Moderate yields (65–75%); antimicrobial activity [3]

Key Observations

Heterocyclic Substituent Impact: The target’s 1,2,4-oxadiazole group offers superior hydrolytic stability compared to I-6273’s isoxazole, which is prone to ring-opening under acidic conditions .

Ester Group Influence :

  • The methyl ester in the target compound may confer faster hepatic clearance than ethyl esters (e.g., I-6230), as methyl groups are more susceptible to esterase-mediated hydrolysis .

This could enhance binding to polar active sites (e.g., kinases) .

Biological Activity: Benzoxazine derivatives (RASĀYANJ 2021) demonstrated antimicrobial activity, suggesting the target compound’s dione core may similarly interact with microbial enzymes .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes analogous to RASĀYANJ 2021 derivatives, involving oxadiazole formation via cyclization of amidoximes and carboxylic acid derivatives, achieving yields of ~60–70% .
  • Drug-Likeness : Computational models predict moderate logP values (~2.8) for the target, balancing solubility and membrane permeability.
  • Unresolved Questions: No in vivo data exists for the target compound, necessitating studies on toxicity and pharmacokinetics.

Biological Activity

Methyl 2-(1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Synthesis

The compound was synthesized through a multi-step reaction involving the condensation of various precursors. Notably, methyl (2-hydroxyphenyl)acetate was reacted with 3-(4-methylphenyl)-5-chloromethyl-1,2,4-oxadiazole to yield the desired product. The synthesis process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Structure

The molecular formula of the compound is C19H18N4O4. Its structure features a 1,2,4-oxadiazole ring and a tetrahydroquinazoline moiety, both known for their diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound showed cytotoxic effects against various human cancer cell lines including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), with IC50 values below 100 μM .
  • Mechanism of Action : The mechanism involves the induction of apoptosis through caspase activation and cell cycle arrest at the sub-G1 phase .

Antimicrobial Activity

Compounds with the 1,3,4-oxadiazole ring have been reported to possess antimicrobial properties:

  • Bacterial Inhibition : Research indicates that these compounds can effectively inhibit the growth of various bacterial strains, showcasing their potential as antimicrobial agents .
  • Antitubercular Effects : Some derivatives have shown promising activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis .

Anti-inflammatory and Analgesic Effects

The oxadiazole derivatives have also been linked to anti-inflammatory and analgesic activities:

  • Inflammation Models : In vivo studies suggest that these compounds can reduce inflammation markers significantly in experimental models .

Study 1: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of related compounds found that those containing the oxadiazole ring exhibited significant activity against cancer cell lines. The most active compounds induced apoptosis characterized by morphological changes and DNA fragmentation .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of various oxadiazole derivatives. Compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in low micromolar ranges .

Data Tables

Biological Activity Cell Line/Pathogen IC50/MIC Values Reference
CytotoxicityHCT-116<100 μM
CytotoxicityHeLa<100 μM
AntimicrobialStaphylococcus aureusLow µM
AntimicrobialEscherichia coliLow µM

Q & A

Q. What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. Key steps include refluxing intermediates in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via recrystallization . Controlled temperature (e.g., 80–100°C) and pH adjustments (acidic or basic conditions) are critical to minimize side reactions. Ultrasound-assisted methods may enhance reaction rates and yields by improving molecular interactions .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for confirming functional groups and backbone structure . High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry (MS) validates molecular weight. For crystalline derivatives, X-ray diffraction provides absolute stereochemical confirmation .

Q. What initial biological screening approaches are recommended to assess therapeutic potential?

Prioritize in vitro assays targeting enzymes or receptors relevant to the compound’s structural motifs (e.g., oxadiazole and quinazoline moieties are often associated with kinase or protease inhibition). Use cell viability assays (e.g., MTT) and enzyme inhibition kits under physiologically relevant pH and temperature conditions .

Advanced Research Questions

Q. How can reaction yields be systematically optimized while maintaining stereochemical integrity?

Employ Design of Experiments (DoE) to evaluate variables like solvent polarity, temperature gradients, and catalyst loading. For example, microwave-assisted synthesis can reduce reaction time and improve regioselectivity compared to conventional heating . Monitor intermediates via thin-layer chromatography (TLC) and optimize recrystallization solvents (e.g., methanol/water mixtures) to enhance purity .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) and replicate experiments with independent cell lines or enzymatic preparations. Control for batch-to-batch compound variability via HPLC purity checks. Statistical tools like ANOVA can identify confounding factors (e.g., solvent residues affecting assay performance) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives?

Synthesize analogs with targeted substitutions (e.g., replacing the 4-methylphenyl group with halogenated or electron-withdrawing substituents). Evaluate changes in bioactivity using dose-response curves (IC₅₀/EC₅₀ comparisons) and correlate with computational metrics (e.g., LogP, polar surface area) . Molecular docking against crystal structures of target proteins (e.g., kinases) can rationalize observed SAR trends .

Q. Which advanced analytical techniques address challenges in quantifying trace impurities?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects low-abundance byproducts. Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) provides absolute purity measurements. Elemental analysis (CHNS) verifies stoichiometry .

Q. How can computational modeling improve mechanistic understanding of bioactivity?

Density Functional Theory (DFT) calculations predict reactive sites for electrophilic/nucleophilic attacks, guiding synthetic modifications . Molecular dynamics simulations (e.g., GROMACS) model ligand-protein interactions over time, identifying key binding residues. Validate predictions with mutagenesis studies or isotopic labeling .

Methodological Considerations

  • Experimental Design : Use randomized block designs for biological assays to account for spatial/temporal variability .
  • Data Validation : Cross-reference spectral data with published analogs (e.g., quinazolinone derivatives in ) to confirm structural assignments.
  • Safety Protocols : Follow hazard guidelines for handling reactive intermediates (e.g., phosphorous oxychloride) and use fume hoods for solvent evaporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.